5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyridine fused ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the availability of commercially viable reagents and catalysts is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another triazole-pyridine fused compound with similar properties.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: A chlorinated derivative with distinct chemical reactivity.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A brominated analogue with different substitution patterns.
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific substitution at the 6-carboxylic acid position, which imparts distinct chemical and biological properties compared to its analogues .
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h4-5H,1-3H2,(H,11,12) |
InChI Key |
WEUWAPJIZBOIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NN2CC1C(=O)O |
Origin of Product |
United States |
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